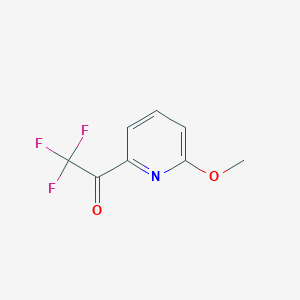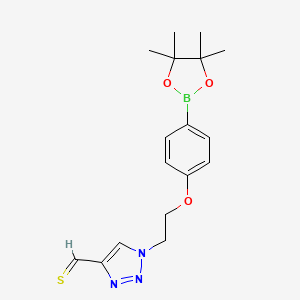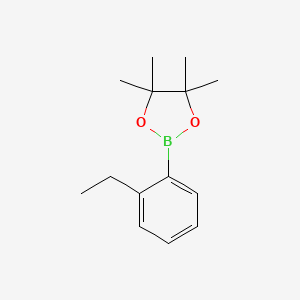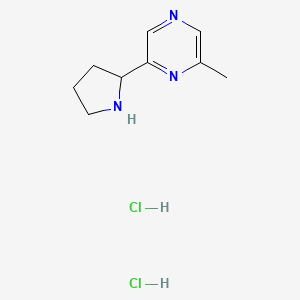
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone (TFME) is a trifluoromethyl ketone that has been studied for its potential applications in medicinal chemistry. It is a useful synthetic intermediate for the preparation of a variety of compounds, including drugs, pesticides, and other organic molecules. TFME has been studied for its ability to interact with various enzymes and receptors, and for its potential to act as an inhibitor of some metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Synthesis of Novel Compounds : Trifluoromethylated β-acetal-diols and their derivatives have been synthesized, demonstrating the utility of trifluoromethylated compounds in creating complex molecules with potential applications in medicinal chemistry and materials science (Zanatta et al., 2001).
- Chemoenzymatic Synthesis : A series of 1‐aryl‐2,2,2‐trifluoroethanones were synthesized and used in studies on bioreduction using stereocomplementary alcohol dehydrogenases, indicating the role of such compounds in developing enantioselective syntheses (González-Martínez et al., 2019).
- Sensing and Detection : Designed and synthesized a β-diketone that acts as a sensor for Al3+ ions, showing the potential of trifluoromethylated compounds in the development of sensitive and selective ion detectors (Yu et al., 2017).
Material Science and Polymer Chemistry
- Hyperbranched Polymers : Demonstrated the synthesis of hyperbranched polymers with a controlled degree of branching from 0 to 100%, highlighting the versatility of trifluoromethylated compounds in polymer chemistry (Segawa et al., 2010).
Biological Studies and Applications
- Green Synthesis and Biological Activity : Performed green synthesis and biological evaluation of novel series of naphthyridines, including trifluoromethyl-substituted compounds, showing good antimicrobial activity. This points to the potential of using such compounds in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-6-4-2-3-5(12-6)7(13)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODJUPRDFVPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744630 | |
| Record name | 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone | |
CAS RN |
1060807-13-7 | |
| Record name | 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)





![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)
![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)

![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)


![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)